4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl
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Overview
Description
4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound features additional functional groups that may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl typically involves several steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of the 2-Methylbutyl group: This can be done via Friedel-Crafts alkylation using 2-methylbutyl chloride and an aluminum chloride catalyst.
Attachment of the 4-octylphenoxy group: This step may involve etherification using 4-octylphenol and a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the aromatic rings or the functional groups, potentially leading to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound with two benzene rings.
4,4’-Dihydroxybiphenyl: A biphenyl derivative with hydroxyl groups.
4,4’-Dichlorobiphenyl: A biphenyl derivative with chlorine atoms.
Uniqueness
4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl is unique due to its specific functional groups, which may impart distinct chemical and physical properties compared to other biphenyl derivatives
Properties
CAS No. |
103481-38-5 |
---|---|
Molecular Formula |
C32H42O |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
1-[4-(2-methylbutyl)phenyl]-4-[(4-octylphenoxy)methyl]benzene |
InChI |
InChI=1S/C32H42O/c1-4-6-7-8-9-10-11-27-16-22-32(23-17-27)33-25-29-14-20-31(21-15-29)30-18-12-28(13-19-30)24-26(3)5-2/h12-23,26H,4-11,24-25H2,1-3H3 |
InChI Key |
YMRGDLJQLOAVLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CC=C(C=C3)CC(C)CC |
Origin of Product |
United States |
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